molecular formula C7H9N3O3S B1526383 4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one CAS No. 790299-37-5

4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Numéro de catalogue: B1526383
Numéro CAS: 790299-37-5
Poids moléculaire: 215.23 g/mol
Clé InChI: FGFJTJDYPAQVRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one is a high-purity chemical compound offered for research applications. It belongs to the class of 1,3-oxathiolane nucleoside analogues, which are of significant interest in medicinal chemistry and antiviral research . Related structural analogues have been investigated in patent literature for their potential use in antiviral combinations, particularly as inhibitors of HIV replication . The compound is provided with a minimum purity of 98% (NLT 98%) to ensure consistency and reliability in experimental results . With the molecular formula C7H9N3O3S and a molecular weight of 215.23 g/mol, it is suited for various laboratory studies . Researchers are advised to store this product in a dry and sealed place to maintain its stability . This product is labeled "For Research Use Only". It is not intended for direct human use, nor for diagnostic, therapeutic, or any other clinical applications.

Propriétés

IUPAC Name

4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-4-1-2-10(6(11)9-4)5-3-14-7(12)13-5/h1-2,5,7,12H,3H2,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJTJDYPAQVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Strategy

The preparation of this compound typically involves:

  • Formation of a protected cytosine derivative.
  • Synthesis of a 1,3-oxathiolane sugar moiety with appropriate protecting groups.
  • Coupling of the sugar moiety with silylated cytosine under Lewis acid catalysis.
  • Diastereomeric separation via selective crystallization.
  • Final deprotection and purification steps.

Silylation of Cytosine

A critical initial step is the silylation of cytosine or its protected derivatives to increase nucleophilicity and facilitate glycosylation.

  • Cytosine or N4-protected cytosine (e.g., N4-acetylcytosine) is reacted with hexamethyldisilazane (HMDS) in the presence of a catalyst such as methanesulfonic acid.
  • The reaction is typically carried out under reflux conditions in an inert atmosphere.
  • The silylated cytosine is isolated by removal of solvents under reduced pressure and dissolved in an organic solvent like dichloromethane (DCM) for subsequent coupling.

Preparation of the 1,3-Oxathiolane Sugar Moiety

The sugar component, 2-hydroxy-1,3-oxathiolan-5-yl derivative, is synthesized through multi-step reactions:

  • Starting from suitable aldehydes, such as 2-mercaptoacetaldehyde dimer, condensation with protected intermediates yields the oxathiolane ring.
  • Protection of hydroxyl groups is achieved using groups like tert-butyldiphenylsilyl (TBDPS) or acetyl groups to control reactivity and stereochemistry.
  • Acetylation with acetyl chloride is used to protect the hydroxyl group on the sugar ring.

Coupling Reaction (Glycosylation)

The glycosylation step is the key step where the silylated cytosine is coupled with the protected oxathiolane sugar:

  • The reaction is carried out in the presence of a Lewis acid, commonly trimethylsilyliodide (TMS-I), which promotes the formation of the glycosidic bond.
  • Reaction temperatures range from 10 to 80 °C, with reaction times spanning 1 to 20 hours.
  • The reaction mixture typically contains dichloromethane as solvent.
  • The product is a mixture of diastereomers, including the desired (2R,5S)-configured lamivudine intermediate.

Diastereomeric Separation

Separation of diastereomers is crucial to obtain the biologically active enantiomer:

  • Selective crystallization is employed to separate the cis-(2R,5S) isomer from other diastereomers.
  • Solvents such as ethanol or methanol are preferred for recrystallization due to their ability to dissolve impurities and selectively precipitate the desired isomer.
  • Chromatographic methods are generally avoided due to complexity and cost; crystallization offers a practical alternative.

Deprotection and Final Purification

After isolation of the desired diastereomer:

  • The protecting groups on cytosine (e.g., acetyl) are removed by hydrolysis using a base.
  • The resulting free amine forms a salt with an organic acid, which precipitates from aqueous solution.
  • The salt is then neutralized with an organic base to yield pure lamivudine.
  • Final purification is often achieved by recrystallization to ensure high optical purity and chemical integrity.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature Time Notes
Silylation of Cytosine Cytosine, hexamethyldisilazane, catalyst Reflux (~125-130 °C) 2 hours Inert atmosphere, solvent removal
Sugar Moiety Preparation 2-Mercaptoacetaldehyde dimer, acetyl chloride Ambient to mild heating Variable Protection of hydroxyl groups
Glycosylation Silylated cytosine, TMS-I, Lewis acid 10-80 °C 1-20 hours Dichloromethane solvent
Diastereomer Separation Recrystallization solvent (ethanol, methanol) Ambient Hours to days Selective crystallization
Deprotection Base hydrolysis, organic acid, organic base Ambient to mild heating Variable Salt formation and neutralization

Research Findings and Optimization Notes

  • The use of N4-acetylcytosine as the protected cytosine improves selectivity and yield of the desired stereoisomer.
  • The choice of protecting groups on the sugar moiety (e.g., TBDPS vs benzoyl) affects solubility and separation efficiency of diastereomers.
  • Selective crystallization is preferred over chromatographic methods due to scalability and cost-effectiveness.
  • Reaction monitoring by chromatographic and spectroscopic methods ensures completion and purity at each stage.
  • The overall process yields lamivudine with high enantiomeric excess, critical for its biological activity.

This comprehensive preparation approach integrates stereoselective synthesis, protecting group strategies, and efficient purification techniques to produce 4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one with high purity and yield, supporting its pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different properties and applications, depending on their chemical structure.

Applications De Recherche Scientifique

Case Studies

  • HIV Treatment : Research presented at the 5th Anti-AIDS Conference in Montreal indicated that BCH-189 demonstrated potent antiviral effects against HIV. Notably, it was found to be effective with a lower cytotoxicity profile compared to other nucleoside analogs like zidovudine (AZT) .
  • Comparative Efficacy : A study highlighted that both enantiomers of the compound are effective against HIV; however, one enantiomer showed significantly reduced cytotoxicity, making it a safer option for therapeutic use .

Derivatives and Formulations

Pharmaceutical research has focused on developing various derivatives of 4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one to enhance its efficacy and reduce side effects. These derivatives include modifications to the hydroxymethyl group and the oxathiolane ring structure .

Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in HIV-positive patients. The results have shown promising outcomes in reducing viral load while maintaining a favorable safety profile .

Laboratory Studies

The compound is primarily used in laboratory settings for research purposes related to virology and pharmacology. Its ability to inhibit viral replication makes it a valuable tool for studying HIV pathogenesis and developing new antiviral strategies .

Synthesis Research

Research into the synthesis of this compound has also been a focus area. Various synthetic routes have been explored to improve yield and purity, which are critical for both research applications and potential clinical use .

Mécanisme D'action

The mechanism by which 4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one exerts its effects involves the inhibition of viral enzymes. Specifically, it targets the reverse transcriptase enzyme, preventing the virus from replicating its genetic material. This disruption of the viral life cycle leads to the suppression of viral infections.

Molecular Targets and Pathways:

  • Reverse Transcriptase: The primary molecular target is the viral reverse transcriptase enzyme.

  • Pathways: The compound interferes with the viral replication pathway, preventing the synthesis of viral DNA.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Lamivudine belongs to the NRTI class, which shares a common mechanism but differs in structural features, potency, resistance profiles, and clinical applications. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Lamivudine with Analogues

Compound Molecular Formula Key Structural Features Mechanism & Indications Key Differences vs. Lamivudine References
Lamivudine (3TC) C₈H₁₁N₃O₃S (2R,5S)-oxathiolane + cytosine analog HIV-1/2, HBV; chain-terminating NRTI Baseline for comparison; M184V resistance common
Emtricitabine (FTC) C₈H₁₀FN₃O₃S 5-Fluoro substitution on pyrimidine ring HIV-1, HBV; longer half-life than lamivudine Enhanced potency against HIV-1; lower resistance barrier
Tenofovir (TDF) C₉H₁₄N₅O₄P Acyclic phosphonate (nucleotide analog) HIV-1/2, HBV; prodrug requiring phosphorylation Broader resistance coverage; renal toxicity risk
Zidovudine (AZT) C₁₀H₁₃N₅O₄ Thymidine analog with azido group HIV-1; first FDA-approved NRTI Higher myelotoxicity; less HBV activity
Lamivudine Impurity D C₈H₁₁N₃O₃S (2S,5R)-oxathiolane enantiomer Inactive impurity in lamivudine formulations Lack of antiviral activity due to stereochemistry

Key Research Findings :

Resistance Profiles: Lamivudine selects for the M184V/I mutation in HIV-1, reducing susceptibility by >100-fold . However, this mutation restores sensitivity to zidovudine and tenofovir . Emtricitabine shares cross-resistance with lamivudine but has a marginally higher genetic barrier due to its 5-fluoro substitution .

Clinical Efficacy: Lamivudine + zidovudine was a foundational HIV regimen but has been supplanted by tenofovir/emtricitabine combinations due to better resistance profiles and tolerability . In HBV, lamivudine monotherapy leads to high rates of resistance (~70% after 5 years), whereas tenofovir has a resistance rate of <1% .

Stereochemical Importance :

  • The (2R,5S) configuration in lamivudine is critical for binding to reverse transcriptase. The enantiomer (Impurity D) lacks antiviral activity .

Impurities and Stability: Lamivudine acid (5-(4-amino-2-oxopyrimidine-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid), a zwitterionic hydrate impurity, forms under acidic conditions and must be controlled to <0.15% in formulations .

Activité Biologique

4-Amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in antiviral applications. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H11N3O3S. The compound features a pyrimidine ring substituted with an oxathiolane moiety, which is significant for its biological function.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties, particularly against HIV. Studies have shown that certain enantiomers of this compound are effective at inhibiting HIV replication while demonstrating lower cytotoxicity compared to other nucleoside analogs. The compound's mechanism of action appears to involve interference with viral replication processes at the nucleoside level .

Anticancer Activity

In addition to its antiviral effects, this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation. This mechanism was observed in various cancer cell lines, indicating a promising avenue for further research into its use as an anticancer agent .

Study 1: HIV Inhibition

A study reported the synthesis of various analogs of this compound and their evaluation against HIV. The results indicated that the compound effectively reduced viral load in infected cell cultures while maintaining low toxicity levels. The most potent enantiomer demonstrated a significant reduction in HIV p24 antigen levels compared to controls .

Study 2: Anticancer Efficacy

Another investigation assessed the anticancer activity of the compound in vitro using MCF-7 breast cancer cells. The compound induced cell death through apoptosis pathways, characterized by increased caspase activity and DNA fragmentation. This study highlighted the compound's potential as a therapeutic agent in cancer treatment .

Data Summary

Activity Target Effectiveness Mechanism
AntiviralHIVSignificant reduction in viral loadInhibition of viral replication
AnticancerMCF-7 cellsInduction of apoptosisMitochondrial dysfunction and ROS generation

Q & A

Basic: What analytical techniques are used to confirm the chemical structure and stereochemistry of lamivudine?

To confirm the structure and stereochemistry, researchers employ:

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, verifying the oxathiolane ring and pyrimidinone moiety .
  • Mass Spectrometry (MS) : Validates molecular weight (C₈H₁₁N₃O₃S; 229.26 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry (2R,5S configuration) and hydrogen-bonding networks in crystal forms .
  • Chiral HPLC : Distinguishes enantiomers (e.g., Lamivudine EP Impurity D, CAS 134680-32-3) using chiral stationary phases .

Basic: What synthetic routes are commonly employed for lamivudine preparation?

Lamivudine synthesis involves multi-step organic reactions:

  • Key Steps :
    • Stereoselective Glycosylation : Coupling of the oxathiolane ring with the pyrimidinone base under controlled pH and temperature .
    • Protection/Deprotection : Use of acetyl or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties, followed by selective cleavage .
    • Reduction : Sodium borohydride reduces intermediates to yield the final hydroxymethyl group .
  • Purification : Chromatography (HPLC, column) ensures >98% purity per pharmacopeial standards .

Advanced: How are stereochemical discrepancies resolved during lamivudine synthesis?

Discrepancies arise from diastereomer formation (e.g., trans-lamivudine, CAS 173829-09-9). Mitigation strategies include:

  • Chiral Chromatography : Separates enantiomers using columns like Chiralpak® IA .
  • Computational Modeling : Density Functional Theory (DFT) predicts steric and electronic effects of reaction intermediates .
  • Crystallographic Analysis : Confirms dominant (2R,5S) configuration in final products .

Advanced: What methodologies are used for impurity profiling and quantification in lamivudine formulations?

Critical impurities include:

  • Lamivudine Acid (C₈H₉N₃O₄S) : Synthesized via oxidation of the hydroxymethyl group and characterized by LC-MS .
  • S-Oxides : Formed under oxidative stress, quantified via stability-indicating HPLC-DAD with a C18 column (LOD: 0.05%) .
  • Enantiomeric Impurities : Detected using chiral HPLC with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1) .

Advanced: How is lamivudine’s stability assessed under stress conditions?

Stability studies follow ICH guidelines:

  • Forced Degradation : Expose to heat (80°C), UV light, and acidic/alkaline conditions (pH 1–13) .
  • Analytical Monitoring : HPLC tracks degradation products (e.g., pyrimidinone ring cleavage products) .
  • Kinetic Modeling : Determines activation energy (Ea) for degradation pathways using Arrhenius plots .

Advanced: What mechanistic studies elucidate lamivudine’s interaction with reverse transcriptase?

Mechanistic insights are derived from:

  • Enzyme Kinetics : Competitive inhibition assays show Ki values <1 nM against HIV-1 reverse transcriptase .
  • Crystallography : Co-crystal structures reveal hydrogen bonding between the 3'-OH of lamivudine-triphosphate and conserved aspartate residues (e.g., D110, D185) .
  • Resistance Profiling : Site-directed mutagenesis identifies mutations (e.g., M184V) that reduce binding affinity .

Advanced: How are reaction conditions optimized to minimize diastereomer formation during synthesis?

Optimization parameters include:

  • Temperature Control : Lower temperatures (0–5°C) reduce epimerization during glycosylation .
  • Catalyst Selection : Use of Lewis acids (e.g., TMS-I) enhances stereoselectivity in ring-forming steps .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (2R,5S) configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
Reactant of Route 2
4-amino-1-(2-hydroxy-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.